5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety and the diazatricyclic core makes it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the construction of the diazatricyclic core through cyclization reactions, often using strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The diazatricyclic core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the diazatricyclic core.
Dihydroindole derivatives: Similar in structure but differ in the degree of saturation.
Tricyclic antidepressants: Share a tricyclic structure but have different functional groups and biological activities.
Uniqueness
The uniqueness of 5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of the indole moiety with the diazatricyclic core, providing a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C23H31N3O |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-butyl-2-(1-ethylindol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C23H31N3O/c1-4-6-11-23-15-25-13-22(3,21(23)27)14-26(16-23)20(25)18-12-24(5-2)19-10-8-7-9-17(18)19/h7-10,12,20H,4-6,11,13-16H2,1-3H3 |
InChI Key |
VHJWQMUGOBJFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC)C |
Origin of Product |
United States |
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